molecular formula C15H13N3O B15076010 1-(4-Cyanophenyl)-3-(p-tolyl)urea CAS No. 107676-57-3

1-(4-Cyanophenyl)-3-(p-tolyl)urea

Cat. No.: B15076010
CAS No.: 107676-57-3
M. Wt: 251.28 g/mol
InChI Key: FBTIGRFRGXFPNM-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)-3-(p-tolyl)urea is an organic compound with the molecular formula C15H12N2O2 It is characterized by the presence of a cyanophenyl group and a tolyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenyl)-3-(p-tolyl)urea typically involves the reaction of 4-cyanophenyl isocyanate with p-toluidine. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under controlled temperature conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyanophenyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or tolyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(4-Cyanophenyl)-3-(p-tolyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Cyanophenyl)-3-(p-tolyl)urea can be compared with other similar compounds, such as:

  • 4-Cyanophenyl N-(o-tolyl)carbamate
  • 4-Cyanophenyl N-(m-tolyl)carbamate
  • Phenyl N-(p-tolyl)carbamate

These compounds share structural similarities but differ in the position of the substituents on the aromatic rings. The unique combination of the cyanophenyl and tolyl groups in this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

107676-57-3

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

1-(4-cyanophenyl)-3-(4-methylphenyl)urea

InChI

InChI=1S/C15H13N3O/c1-11-2-6-13(7-3-11)17-15(19)18-14-8-4-12(10-16)5-9-14/h2-9H,1H3,(H2,17,18,19)

InChI Key

FBTIGRFRGXFPNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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